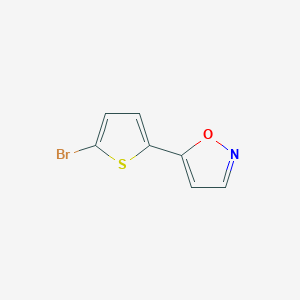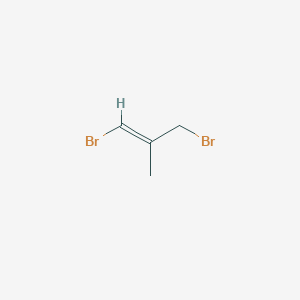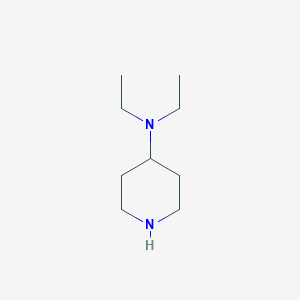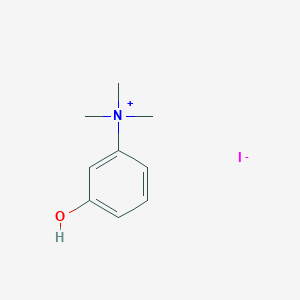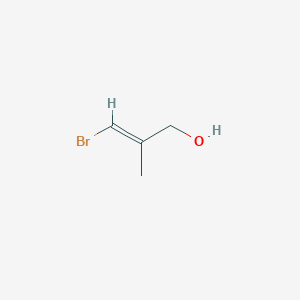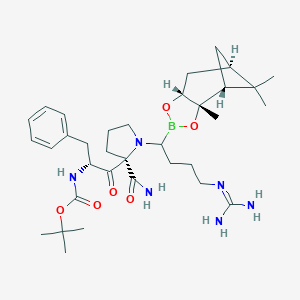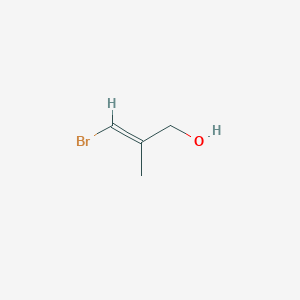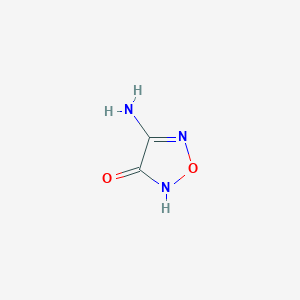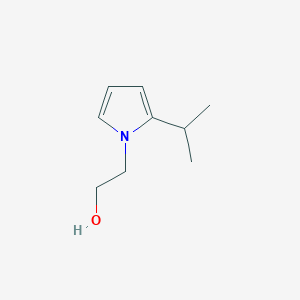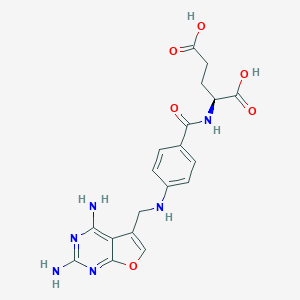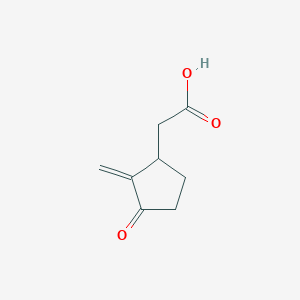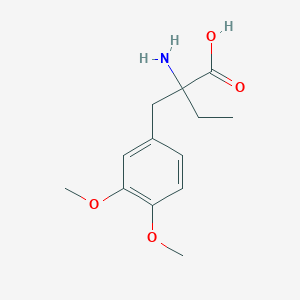![molecular formula C13H15IN2O2 B141802 acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 140671-15-4](/img/structure/B141802.png)
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful for various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is not fully understood. However, it is thought to work by inducing apoptosis in cancer cells through the activation of caspase-dependent pathways. It may also act as a fluorescent probe by binding to specific proteins and molecules, allowing for imaging studies.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as protect against oxidative stress and inflammation in the brain. Additionally, it has been shown to selectively bind to specific proteins and molecules, making it useful for imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- for lab experiments is its high purity and yield. This makes it suitable for large-scale production and ensures consistent results. Additionally, its unique mechanism of action and biochemical and physiological effects make it useful for a wide range of studies. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-. One direction is to further explore its potential as a cancer therapy, particularly in combination with other treatments. Another direction is to study its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods. Overall, acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has great potential for scientific research and could lead to important breakthroughs in various fields.
Métodos De Síntesis
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is synthesized using a multi-step process. The first step involves the synthesis of 2-iodo-5-methoxy-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with N-(2-aminoethyl)acetamide to yield the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has a wide range of potential applications in scientific research. It has been studied for its role in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for imaging studies, as it can selectively bind to specific proteins and molecules. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
140671-15-4 |
|---|---|
Nombre del producto |
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- |
Fórmula molecular |
C13H15IN2O2 |
Peso molecular |
356.17 g/mol |
Nombre IUPAC |
N-[2-(2-(125I)iodanyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2 |
Clave InChI |
FJDDSMSDZHURBJ-XSBOKVBDSA-N |
SMILES isomérico |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)[125I] |
SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
SMILES canónico |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
Sinónimos |
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
